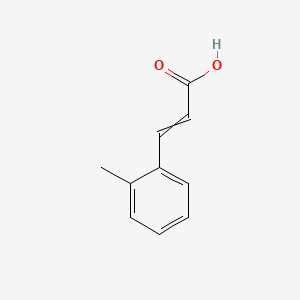

2-Methylcinnamic Acid

Description

Contextualization of Cinnamic Acid Derivatives: Biosynthesis and Natural Occurrence in Plants

Cinnamic acid derivatives are synthesized in plants through the shikimate pathway, a seven-step metabolic route used by bacteria, archaea, fungi, algae, some protozoans, and plants for the biosynthesis of aromatic amino acids. jocpr.comwikipedia.org The pathway begins with the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgwikipedia.org From cinnamic acid, a diverse array of derivatives is formed, including p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid, through a series of hydroxylation and methylation reactions. mdpi.comwikipedia.org These compounds are central intermediates in the biosynthesis of numerous natural products, such as lignins, flavonoids, isoflavonoids, coumarins, and stilbenes. mdpi.comwikipedia.org

These derivatives are found in a wide variety of plants, including fruits, vegetables, and whole grains. umsha.ac.ir For instance, cinnamic acid itself is found in cinnamon oil and shea butter. wikipedia.org Cinnamic acid and its derivatives are present in many food sources like coffee beans, tea, apples, citrus fruits, and various vegetables. thepharmajournal.com They can exist in free form or as esters and amides. thepharmajournal.com

Historical Perspectives on the Discovery and Initial Academic Investigations of 2-Methylcinnamic Acid

The initial synthesis and identification of p-methylcinnamic acid, a positional isomer of this compound, occurred in the early 20th century. ijrpr.com Early research into cinnamic acid derivatives was often driven by their pleasant aromas, leading to their use in the fragrance industry. ijrpr.com The polymerization of cinnamic acid and p-methylcinnamic acid was investigated in the late 1980s. dergipark.org.tr While specific historical details on the discovery of this compound are not extensively documented in readily available literature, its study is intrinsically linked to the broader exploration of cinnamic acid and its analogues. Early academic work likely focused on its synthesis and basic chemical characterization as part of a systematic investigation of substituted cinnamic acids.

Significance and Emerging Research Trajectories for this compound and its Analogues

In recent years, the focus on this compound and its analogues has shifted towards their potential pharmacological applications. Research is exploring the biological activities of these compounds, driven by the diverse therapeutic properties exhibited by the parent cinnamic acid. mdpi.com

Emerging research trajectories include:

Neuroprotective Effects: A synthesized amide of this compound has shown promise in experimental models of Parkinson's disease by restoring memory performance and improving neuromuscular coordination. mdpi.comresearchgate.net

Antifungal Activity: Analogues of this compound, such as 4-chloro-α-methylcinnamic acid and 4-methylcinnamic acid, have demonstrated the ability to enhance the efficacy of existing antifungal agents. nih.govmdpi.com

Enzyme Inhibition: this compound has been studied for its potential to inhibit receptor-interacting serine-threonine kinase 3 (RIPK3), an enzyme involved in inflammatory processes. umsha.ac.irsemanticscholar.org It is also suggested to inhibit prostaglandin (B15479496) synthesis by interacting with prostanoid receptors and potentially cyclooxygenase (COX) enzymes. biosynth.com

Overview of Key Research Areas and Methodological Approaches

The study of this compound and its derivatives employs a range of research methods, from chemical synthesis to biological evaluation.

Key Research Areas:

Chemical Synthesis: Researchers are actively developing new and efficient methods for synthesizing this compound and its derivatives. This includes techniques like amidation reactions catalyzed by various metals and the use of microwave irradiation to accelerate reactions. beilstein-journals.orgtheaic.org A 2022 study reported the synthesis of an amide derivative of this compound using a peptide coupling reagent. mdpi.com

Biological Activity Screening: A significant area of research involves screening these compounds for various biological activities. This includes testing for antifungal, anti-inflammatory, and neuroprotective properties. umsha.ac.irmdpi.comnih.gov For example, studies have investigated the antifungal potential of cinnamic acid analogs against various fungal strains. nih.gov

Computational Modeling: Molecular docking and other computational techniques are used to predict and understand the interaction of these compounds with biological targets, such as enzymes and receptors. umsha.ac.irsemanticscholar.org This approach helps in the rational design of new derivatives with enhanced activity.

Methodological Approaches:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for characterizing the structure of newly synthesized compounds. nih.gov

In Vitro and In Vivo Assays: Biological activity is assessed using a variety of assays. In vitro studies may involve testing the compound's effect on isolated enzymes or cell cultures, while in vivo studies use animal models to evaluate the compound's effects in a living organism. mdpi.comresearchgate.net For instance, the neuroprotective effects of a this compound derivative were evaluated using a rotarod test in mice. mdpi.com

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used for the purification and analysis of these compounds.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | (E)-3-(2-methylphenyl)prop-2-enoic acid nih.gov |

| Molecular Formula | C₁₀H₁₀O₂ biosynth.comscbt.com |

| Molecular Mass | 162.19 g/mol biosynth.comscbt.com |

| Melting Point | 175 °C biosynth.com |

| CAS Number | 2373-76-4 biosynth.comscbt.com |

Table 2: Investigated Biological Activities of this compound and its Analogues

| Compound/Analogue | Investigated Activity | Research Focus |

| (E)-N-(2-methylcinnamoyl)-amantadine | Neuroprotective mdpi.comresearchgate.net | Potential treatment for Parkinson's disease mdpi.comresearchgate.net |

| 4-Chloro-α-methylcinnamic acid | Antifungal nih.govmdpi.com | Overcoming fungal tolerance to existing drugs nih.govmdpi.com |

| 4-Methylcinnamic acid | Antifungal nih.govmdpi.com | Synergistic effects with antifungal agents nih.govmdpi.com |

| This compound | Anti-inflammatory umsha.ac.irsemanticscholar.org | Inhibition of RIPK3 enzyme umsha.ac.irsemanticscholar.org |

Properties

IUPAC Name |

3-(2-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWBWHPZXKLUEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314786 | |

| Record name | 2-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2373-76-4 | |

| Record name | 2-Methylcinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 Methylcinnamic Acid

Classical Synthetic Routes for 2-Methylcinnamic Acid Production

The synthesis of this compound and its derivatives has historically relied on a set of robust and well-established organic reactions. These classical routes, including the Perkin, Knoevenagel, Wittig, and Suzuki reactions, form the foundational pillars for constructing the characteristic α,β-unsaturated carboxylic acid structure.

The Perkin reaction, developed by William Henry Perkin, is a cornerstone method for synthesizing cinnamic acids. wikipedia.org It involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), typically in the presence of the alkali salt of the corresponding acid which acts as a base catalyst. unacademy.combyjus.com For the synthesis of this compound, the reactants are 2-methylbenzaldehyde (B42018) and acetic anhydride, with sodium acetate (B1210297) serving as the catalyst.

The reaction is generally heated to high temperatures (e.g., 180°C) to facilitate the condensation and subsequent dehydration. unacademy.com The mechanism proceeds through the following key steps:

Formation of a resonance-stabilized carbanion (enolate) from acetic anhydride by the abstraction of an α-proton by the acetate base. unacademy.comyoutube.com

Nucleophilic attack of the carbanion on the carbonyl carbon of 2-methylbenzaldehyde, forming an intermediate alkoxide. youtube.com

The intermediate is protonated, often by acetic acid formed in the first step, and subsequently undergoes dehydration to yield the α,β-unsaturated product. unacademy.com

Finally, hydrolysis of the resulting mixed anhydride yields (E)-2-Methylcinnamic Acid.

The Perkin reaction typically favors the formation of the more stable trans-isomer (E-isomer) due to steric considerations during the elimination step.

Table 1: Overview of the Perkin Condensation for this compound

| Component | Role | Example |

|---|---|---|

| Aromatic Aldehyde | Electrophile | 2-Methylbenzaldehyde |

| Acid Anhydride | Nucleophile Precursor | Acetic Anhydride |

| Base Catalyst | Enolate Formation | Sodium Acetate |

| Conditions | Driving the reaction | High Temperature (~180°C) |

The Knoevenagel condensation provides a versatile and often milder alternative to the Perkin reaction for producing α,β-unsaturated acids. semanticscholar.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid. bepls.com The reaction is catalyzed by a weak base, typically an amine like pyridine (B92270) or piperidine (B6355638). bepls.com

In the synthesis of this compound, 2-methylbenzaldehyde is reacted with malonic acid. The mechanism involves:

Deprotonation of the active methylene compound (malonic acid) by the base to form a nucleophilic enolate.

The enolate adds to the carbonyl group of 2-methylbenzaldehyde.

The resulting intermediate undergoes dehydration to form an unsaturated dicarboxylic acid.

This intermediate readily undergoes spontaneous decarboxylation upon heating, yielding the final cinnamic acid product.

This variant, using malonic acid and leading to decarboxylation, is often referred to as the Doebner modification of the Knoevenagel condensation. bepls.com Green chemistry approaches have been developed, utilizing water as a solvent and microwave irradiation to accelerate the reaction. semanticscholar.orgtheaic.org

Table 2: Knoevenagel-Doebner Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Intermediate | Final Product |

|---|

Olefination reactions provide a powerful means of forming carbon-carbon double bonds with high regioselectivity. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are particularly useful for synthesizing precursors to this compound, such as its corresponding esters.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), which is prepared by treating a phosphonium (B103445) salt with a strong base. wpmucdn.com This ylide then reacts with an aldehyde (2-methylbenzaldehyde) to form an alkene. The driving force is the formation of a very stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct. wpmucdn.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification that employs a phosphonate (B1237965) carbanion, which is more nucleophilic but less basic than a Wittig ylide. wikipedia.org This reagent is generated by treating a phosphonate ester (e.g., triethyl phosphonoacetate) with a base like sodium methoxide (B1231860) or sodium hydride. wpmucdn.comorganic-chemistry.org The HWE reaction offers several advantages over the classical Wittig reaction, including the use of weaker bases, the formation of a water-soluble phosphate (B84403) byproduct that simplifies purification, and, most notably, a strong preference for the formation of (E)-alkenes. wikipedia.orguta.edu

Table 3: Comparison of Wittig and HWE Reactions for Cinnamate (B1238496) Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |

| Reactivity | Generally lower | More nucleophilic |

| Stereoselectivity | Variable; depends on ylide stability and conditions | Predominantly produces (E)-alkenes |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble, easy to remove) |

| Base Required | Often strong bases (e.g., n-BuLi) | Can be performed with milder bases (e.g., NaH, NaOMe) |

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. wikipedia.orglibretexts.org This reaction has become a powerful tool in organic synthesis for the formation of carbon-carbon bonds. For the synthesis of this compound derivatives, this can be achieved by coupling an arylboronic acid with a vinyl halide or a vinylboronic acid with an aryl halide.

A plausible route involves the coupling of 2-methylphenylboronic acid with a suitable three-carbon vinyl partner containing a halide, such as ethyl (E)-3-bromoacrylate. The catalytic cycle for the Suzuki reaction generally involves three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., ethyl bromoacrylate) to form a palladium(II) complex.

Transmetalation: The organic group from the organoboron species (the 2-methylphenyl group) is transferred to the palladium(II) complex, a step that is typically facilitated by a base. organic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium center couple, forming the C-C bond of the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

This method offers mild reaction conditions and a high tolerance for a wide variety of functional groups. nih.gov

Table 4: Key Components of a Suzuki Coupling for Cinnamate Synthesis

| Component | Function | Example for Ethyl 2-Methylcinnamate Synthesis |

|---|---|---|

| Organoboron Reagent | Nucleophilic Partner | 2-Methylphenylboronic Acid |

| Organohalide | Electrophilic Partner | Ethyl (E)-3-bromoacrylate |

| Catalyst | Facilitates C-C bond formation | Palladium complexes (e.g., Pd(PPh₃)₄) |

| Base | Activates boronic acid | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

Modern and Sustainable Synthetic Approaches for this compound

While classical methods are robust, modern synthetic chemistry emphasizes efficiency, sustainability, and the ability to control stereochemistry. Catalytic and asymmetric approaches are at the forefront of these efforts.

Asymmetric catalysis aims to produce enantiomerically enriched compounds, which is crucial in fields like pharmaceuticals. mdpi.com While this compound itself is not chiral, the synthesis of its analogues that possess stereocenters can be achieved using chiral catalysts. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Several classes of catalysts are employed in modern asymmetric synthesis:

Chiral Metal Complexes: Transition metals paired with chiral ligands can catalyze a wide range of transformations with high enantioselectivity.

Organocatalysts: Small, chiral organic molecules, such as those derived from amino acids (e.g., proline) or cinchona alkaloids, can act as catalysts, avoiding the need for potentially toxic or expensive metals. mdpi.com

Chiral Brønsted Acids: These catalysts can activate substrates and control the stereochemical outcome of reactions through enantioselective protonation or by acting as chiral counterions. nih.gov

For example, an asymmetric hydrogenation of a tetrasubstituted alkene precursor could yield a chiral analogue of this compound with high enantiomeric excess. Similarly, catalytic asymmetric Wagner-Meerwein shifts have been demonstrated for purely aliphatic hydrocarbons, showcasing the power of modern confined acid catalysts to control complex carbocationic rearrangements with high enantioselectivity. nih.gov These principles can be extended to the synthesis of complex cinnamic acid derivatives, offering pathways to novel structures that are inaccessible through classical means.

Table 5: Principles of Modern Asymmetric Catalysis for Synthesizing Analogues

| Catalysis Type | Principle | Potential Application for Cinnamic Acid Analogues |

|---|---|---|

| Chiral Metal-Catalyzed Hydrogenation | Delivery of H₂ to one face of a C=C double bond | Asymmetric reduction of a precursor to create a chiral center on the alkyl chain. |

| Asymmetric Organocatalysis | Covalent or non-covalent interaction with substrate in a chiral environment | Enantioselective conjugate additions to the cinnamate system. |

| Chiral Brønsted Acid Catalysis | Enantioselective protonation or ion-pairing | Asymmetric cyclization reactions involving the cinnamic acid moiety. |

Applications of Green Chemistry Principles: Solvent-Free and Microwave-Assisted Syntheses

Green chemistry principles are increasingly being applied to the synthesis of cinnamic acid derivatives to reduce environmental impact and improve efficiency. bepls.com These methods often involve minimizing or eliminating the use of hazardous solvents and employing energy-efficient techniques like microwave irradiation. bepls.comijrap.net

Solvent-free synthesis is a key technique in green chemistry that offers several advantages, including the prevention of waste, design of safer reactions, and maximum incorporation of reactants into the final product. ijrap.net One approach involves the Knoevenagel-Doebner condensation of an aromatic aldehyde with succinic anhydride using a base like sodium hydroxide (B78521) under microwave irradiation. theaic.org This method is noted for its operational simplicity, high yields, and easy workup. theaic.org For instance, the synthesis of α-methyl cinnamic acid derivatives has been achieved with yields up to 95% using this solvent-free microwave-assisted protocol. theaic.org Another solvent-free method utilizes polyphosphate ester (PPE) as both a reaction mediator and catalyst for the reaction between an aryl aldehyde and malonic acid under microwave irradiation, also resulting in high yields. researchgate.net

Microwave-assisted synthesis, in particular, has gained significant traction as it can dramatically reduce reaction times from hours to minutes, often leading to higher yields and selectivity compared to conventional heating methods. theaic.orgresearchgate.net The synthesis of trans-cinnamic acid, for example, has been accomplished by reacting benzaldehyde (B42025) and malonic acid with piperidine and triethylamine (B128534) in toluene (B28343) under microwave irradiation at 100°C for one hour, yielding the product at 68%. nih.govnih.gov Similarly, methyl cinnamate has been prepared from cinnamic acid using a macroporous resin catalyst under microwave conditions, achieving an 84% yield in just 16 minutes. researchgate.net

| Reaction Type | Reactants | Catalyst/Mediator | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Knoevenagel-Doebner Condensation | Substituted Benzaldehyde + Succinic Anhydride | Sodium Hydroxide | Solvent-Free, Microwave (600W) | Up to 95% | theaic.org |

| Knoevenagel Condensation | Aryl Aldehyde + Malonic Acid | Polyphosphate Ester (PPE) | Solvent-Free, Microwave | High | researchgate.net |

| Knoevenagel Condensation | Benzaldehyde + Malonic Acid | Piperidine / Triethylamine | Toluene, Microwave, 100°C, 1 hr | 68% | nih.gov |

| Esterification | Cinnamic Acid + Methanol | Macroporous Resin | Microwave (500W), 80°C, 16 min | 84% | researchgate.net |

Flow Chemistry Methodologies in the Continuous Production of Cinnamic Acids

Flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and other fine chemicals, offering advantages over traditional batch processing such as improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. nih.govscielo.br In the context of cinnamic acids and their derivatives, continuous-flow reactors provide a platform for efficient and controlled production. mdpi.com

A notable application is the enzyme-catalyzed synthesis of cinnamamides in continuous-flow microreactors. mdpi.com For example, the reaction of methyl cinnamates with phenylethylamines can be efficiently catalyzed by an immobilized lipase, such as Lipozyme® TL IM. mdpi.com The experimental setup typically consists of syringe pumps to introduce the substrate solutions, a mixer (e.g., a Y-mixer), and a packed-bed flow reactor immersed in a constant temperature bath. mdpi.com This methodology allows for short residence times, mild reaction conditions, and easy control of the process. mdpi.com In one study, a maximum conversion of 91.3% to the corresponding cinnamamide (B152044) was achieved with a residence time of about 40 minutes at 45°C. mdpi.com

The benefits of continuous-flow systems include higher space-time yields compared to batch reactors and the ability to recycle or reuse the catalyst, which is particularly advantageous for biocatalysis. mdpi.com Scaling up in flow chemistry can be achieved by either increasing the reactor size or by "numbering-up," where multiple smaller reactors are operated in parallel. scielo.br This approach avoids many of the challenges associated with scaling up traditional batch reactions. scielo.br

Chemical Derivatization and Analogue Synthesis of this compound for Structure-Activity Relationship (SAR) Studies

The chemical modification of the this compound scaffold is a crucial strategy in medicinal chemistry for conducting structure-activity relationship (SAR) studies. mdpi.comresearchgate.net By systematically altering different parts of the molecule—such as the carboxylic acid group, the aromatic ring, and the alkene bridge—researchers can identify the key structural features responsible for a compound's biological activity. nih.govnih.gov This information is vital for the rational design of new analogues with enhanced potency, selectivity, or improved pharmacokinetic properties. mdpi.combgu.ac.il

Synthesis of Ester and Amide Derivatives of this compound (e.g., this compound amide)

The carboxylic acid functional group of this compound is a prime target for derivatization, with esters and amides being the most common modifications. researchgate.netsemanticscholar.org These derivatives are often synthesized to explore their biological potential, as the conversion of the acid to an ester or amide can significantly impact properties like lipophilicity and hydrogen bonding capacity, which in turn affects biological activity. mdpi.comnih.gov

Ester Synthesis: Ester derivatives of cinnamic acids are commonly prepared through Fischer esterification, which involves refluxing the parent acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. researchgate.net This method has been used to synthesize a variety of esters, including methyl, ethyl, and propyl cinnamates. researchgate.net In SAR studies, methyl ester derivatives have been shown to exhibit significant biological activity, sometimes greater than the parent carboxylic acid. nih.govnih.gov

Amide Synthesis: The synthesis of amide derivatives often requires the activation of the carboxylic acid. This can be achieved by converting the acid to a more reactive species like an acyl chloride, typically using thionyl chloride, which can then react with an amine. nih.gov Alternatively, modern peptide coupling reagents are widely used for a more direct, one-pot synthesis. Reagents such as O-(benzotriazol-1-yl)-N,N,N',N''-tetramethyluronium hexafluorophosphate (B91526) (BOP) are effective for creating both ester and amide bonds under mild conditions. nih.gov

| Derivative Type | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Esters | Fischer Esterification | Alcohol, Concentrated H₂SO₄ | researchgate.net |

| Amides / Esters | Acyl Chloride Formation | SOCl₂, Amine/Alcohol | nih.gov |

| Amides / Esters | One-Pot Coupling | BOP reagent, Triethylamine | nih.gov |

Preparation of Halogenated and Substituted Aromatic Ring Analogues

Modifying the aromatic ring of this compound by introducing various substituents is a common strategy to probe electronic and steric effects on biological activity. mdpi.com Halogenation, in particular, is a frequently employed modification in medicinal chemistry.

The introduction of halogen atoms such as chlorine or bromine onto the aromatic ring can significantly alter a molecule's properties. mdpi.comnih.gov For example, halogenated derivatives of cinnamic acid have shown increased inhibitory activity in certain biological assays compared to the parent compound. mdpi.comnih.gov The synthesis of these analogues can be achieved through various methods. For instance, brominated derivatives of cinnamic acid-containing hybrids have been prepared by direct halogenation using bromine in glacial acetic acid. mdpi.com The synthesis of specific isomers, like p-chlorocinnamic acid, can be accomplished through direct synthesis from the corresponding aromatic aldehyde (p-chlorobenzaldehyde) and an aliphatic carboxylic acid in the presence of boron tribromide. mdpi.com

Beyond halogens, other substituents are also introduced to study their effects. SAR studies have investigated a wide array of analogues, including those with methyl and trifluoromethyl groups at various positions on the phenyl ring. mdpi.com The position of the substituent (ortho, meta, or para) is critical, as it can have a differential impact on activity. For example, a study on trans-cinnamic acid analogues found that a para-trifluoromethyl group enhanced activity, while an ortho-trifluoromethyl group reduced it. mdpi.com Similarly, an ortho-methyl substituent (as in this compound) was found to decrease inhibitory activity in one specific assay compared to the unsubstituted trans-cinnamic acid. mdpi.com

Incorporation into Heterocyclic Systems and Hybrid Molecules

A sophisticated strategy in drug design involves the creation of hybrid molecules, where two or more pharmacophoric units are combined into a single chemical entity to interact with multiple biological targets or to enhance activity. nih.govmdpi.comnih.gov The this compound scaffold can be incorporated into more complex structures, including heterocyclic systems, to create novel hybrid compounds. mdpi.comdntb.gov.ua

One approach involves synthesizing hybrids by linking cinnamic acids to other biologically active molecules. For instance, hybrid molecules have been created by combining cinnamic acid derivatives with moieties like 2-quinolone, paracetamol, and hydroxycoumarin (a heterocyclic system). nih.govmdpi.com The synthesis of a cinnamic acid-2-quinolone hybrid, for example, was achieved by reacting a cinnamic acid derivative with 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one. mdpi.com This strategy aims to leverage the biological properties of both parent structures to produce a new molecule with potentially synergistic or enhanced effects. nih.govmdpi.com

The linkage between the cinnamic acid core and the other molecular fragment is typically an ester or an amide bond. nih.gov The synthesis often employs standard coupling reactions, as described in section 2.3.1. These molecular hybridization strategies have led to the development of novel compounds with interesting biological profiles, demonstrating the versatility of the cinnamic acid scaffold in the design of complex and potentially multitargeted agents. nih.gov

Chemical Reactivity and Mechanistic Transformations of 2 Methylcinnamic Acid

Reactions at the Carbon-Carbon Double Bond: Addition and Cycloaddition Chemistry

The presence of a carbon-carbon double bond in conjugation with both a phenyl ring and a carboxylic acid group makes 2-Methylcinnamic acid a versatile substrate for a variety of addition and cycloaddition reactions. These transformations are central to the synthesis of a wide array of valuable molecules.

Hydrogenation and Reduction Mechanisms

The selective reduction of the carbon-carbon double bond in this compound to yield 2-methyl-3-phenylpropanoic acid can be achieved through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas (H₂). The reaction proceeds via the adsorption of both the alkene and hydrogen onto the surface of the catalyst. This facilitates the stepwise addition of two hydrogen atoms to the same face of the double bond, a process known as syn-addition.

Alternatively, transfer hydrogenation offers a milder and often more selective method for the reduction of the double bond. This technique utilizes a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate, in the presence of a transition metal catalyst. The catalyst facilitates the transfer of hydrogen from the donor to the alkene without the need for high-pressure hydrogen gas. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the alkene without affecting the carboxylic acid moiety or the aromatic ring.

Table 1: Comparison of Hydrogenation Methods for Cinnamic Acid Derivatives

| Method | Catalyst | Hydrogen Source | Key Features |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ gas | High efficiency, potential for aromatic ring reduction at high pressures/temperatures. |

| Transfer Hydrogenation | [Rh(cod)Cl]₂, PdCl₂ | Formic acid, Ammonium formate | Milder conditions, high selectivity for the C=C bond. |

Halogenation and Hydrohalogenation Reactions

The carbon-carbon double bond of this compound readily undergoes electrophilic addition with halogens (e.g., Br₂, Cl₂). The reaction of this compound with bromine, for instance, proceeds through a mechanism involving the formation of a cyclic bromonium ion intermediate. alfredstate.edu This intermediate is then attacked by a bromide ion in an anti-fashion, leading to the formation of a vicinal dibromide, specifically 2,3-dibromo-2-methyl-3-phenylpropanoic acid. The stereochemistry of the starting alkene (typically trans for cinnamic acid derivatives) dictates the stereochemistry of the resulting dibromide. rsc.org

Hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl), to the double bond of this compound follows Markovnikov's rule. masterorganicchemistry.com The proton from the hydrogen halide adds to the less substituted carbon of the double bond, leading to the formation of a more stable carbocation intermediate at the benzylic position. The subsequent attack of the halide ion on this carbocation yields the corresponding 3-halo-2-methyl-3-phenylpropanoic acid. The stability of the benzylic carbocation is enhanced by resonance with the phenyl ring, facilitating this regioselective addition. khanacademy.org

Photochemical [2+2] Cycloaddition Studies leading to Truxillic and Truxinic Acid Analogues

Under photochemical conditions, cinnamic acid and its derivatives, including this compound, can undergo [2+2] cycloaddition reactions to form cyclobutane (B1203170) dimers. nih.gov Depending on the relative orientation of the reacting molecules in the crystal lattice or in solution, different stereoisomeric products can be formed, namely truxillic acids (head-to-tail dimerization) and truxinic acids (head-to-head dimerization). masterorganicchemistry.comyoutube.com

The irradiation of this compound with UV light can lead to a mixture of these cyclobutane dicarboxylic acid analogues. The specific isomers formed are highly dependent on the reaction conditions, such as the solvent and the physical state (solution or solid-state) of the reactant. chemistrytalk.org The solid-state photodimerization is often governed by the crystal packing of the molecules, which pre-organizes them for a specific cycloaddition pathway. organicchemistrytutor.com These reactions are of significant interest for the synthesis of complex molecular architectures with potential biological activities. nih.govchemistrytalk.org

Reactivity of the Carboxylic Acid Moiety: Esterification, Amidation, and Decarboxylation Pathways

The carboxylic acid group in this compound is a key functional group that allows for a variety of transformations, including the formation of esters and amides, as well as decarboxylation under certain conditions.

Fischer esterification is a common method for converting this compound into its corresponding esters. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgresearchgate.net The reaction is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. nih.gov

Amidation of this compound to form 2-methylcinnamide derivatives can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using coupling reagents. masterorganicchemistry.comlibretexts.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) facilitates the direct reaction of the carboxylic acid with an amine to form the amide bond under mild conditions. masterorganicchemistry.com

Decarboxylation of cinnamic acid derivatives can occur under specific conditions, often involving radical pathways or enzymatic processes. khanacademy.orgtuscany-diet.net For instance, in the presence of a base and an oxidant like tert-butyl hydroperoxide, cinnamic acids can undergo a decarboxylative oxidative cascade reaction. tuscany-diet.net Certain microorganisms can also effect the decarboxylation of cinnamic acids to produce styrenes. While less common for simple heating, the presence of other functional groups can facilitate the loss of carbon dioxide.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the two substituents on the ring: the methyl group and the cinnamoyl group.

The methyl group is an activating, ortho-, para- directing group due to its electron-donating inductive effect and hyperconjugation. Conversely, the acrylic acid moiety is a deactivating, meta- directing group because of the electron-withdrawing nature of the carbonyl group, which deactivates the ortho and para positions through resonance. organicchemistrytutor.com

The interplay of these two opposing directing effects determines the position of substitution. In general, the activating effect of the methyl group is stronger than the deactivating effect of the cinnamoyl group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the methyl group (positions 3, 5, and 6). Steric hindrance from the adjacent substituents may influence the ratio of the isomeric products. Common electrophilic aromatic substitution reactions include nitration (with a mixture of nitric and sulfuric acids) and halogenation (with a halogen and a Lewis acid catalyst). libretexts.org

Table 2: Directing Effects of Substituents on the Phenyl Ring of this compound

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| Methyl (-CH₃) | 2 | Electron-donating (activating) | ortho, para |

| Acrylic Acid (-CH=CHCOOH) | 1 | Electron-withdrawing (deactivating) | meta |

Oxidation Reactions leading to Flavonoids and other Biological Molecules

This compound can serve as a precursor in the biosynthesis and chemical synthesis of flavonoids, a large class of naturally occurring polyphenolic compounds. nih.gov The general biosynthetic pathway to flavonoids starts from cinnamic acid derivatives.

The initial step in the conversion of a cinnamic acid to a flavonoid involves the formation of a chalcone (B49325). This can be achieved chemically by converting the cinnamic acid to its corresponding acid chloride, followed by a Friedel-Crafts acylation reaction with a substituted phenol. masterorganicchemistry.com The resulting chalcone can then undergo an intramolecular cyclization to form the characteristic flavanone (B1672756) core structure.

Further oxidation and modification of the flavanone can lead to a diverse array of flavonoids. For example, oxidation of the heterocyclic C-ring can introduce a double bond to form a flavone, or hydroxylation at various positions on the aromatic rings can occur. While specific studies on the direct oxidation of this compound to flavonoids are not abundant, its structural similarity to other cinnamic acid precursors suggests its potential to be incorporated into flavonoid structures through established synthetic routes.

Biotransformation Pathways of this compound in Microbial Systems (Non-Human)

While direct research on the microbial biotransformation of this compound is not extensively documented in scientific literature, plausible metabolic pathways can be inferred from studies on the parent compound, cinnamic acid, and its other substituted derivatives. Microbial systems, particularly fungi and bacteria, have demonstrated a wide array of enzymatic machinery capable of modifying aromatic acids. These transformations are generally aimed at detoxifying the compound or utilizing it as a carbon source. The presence of a methyl group on the phenyl ring of this compound can be expected to influence the rate and regioselectivity of these enzymatic reactions.

Fungi, such as various species of Aspergillus, Fusarium, and Colletotrichum, are known to metabolize cinnamic acid through several key pathways. One of the most common is non-oxidative decarboxylation. For instance, Aspergillus niger is known to decarboxylate cinnamic acid to styrene. nih.govfrontiersin.orgresearchgate.net This reaction is catalyzed by cinnamic acid decarboxylase (CdcA), an enzyme that has shown a certain degree of substrate flexibility. nih.govfrontiersin.org While the primary substrates are cinnamic and sorbic acids, the potential for this enzyme to act on this compound remains a subject for further investigation. The methyl group's steric hindrance at the ortho position could potentially reduce the efficiency of this decarboxylation.

Another significant fungal transformation is the reduction of the carboxylic acid and the double bond in the side chain. The phytopathogenic fungus Colletotrichum acutatum has been shown to reduce trans-cinnamic acid to cinnamaldehyde (B126680) and subsequently to cinnamyl alcohol. researchgate.net Further reduction can lead to 3-phenylpropanal (B7769412) and 3-phenyl-1-propanol. It is conceivable that this compound could undergo a similar series of reductions, yielding 2-methylcinnamaldehyde, 2-methylcinnamyl alcohol, and subsequently 2-methyl-3-phenylpropanal (B1584215) and 2-methyl-3-phenyl-1-propanol.

Hydroxylation of the aromatic ring is another key biotransformation step. In some fungi, cinnamic acid can be hydroxylated to form p-coumaric acid. mdpi.com For this compound, hydroxylation could potentially occur at various positions on the phenyl ring, leading to the formation of hydroxylated methyl-cinnamic acid derivatives.

Bacterial degradation of aromatic acids is also well-documented, with genera like Pseudomonas playing a significant role. frontiersin.orgnih.gov These bacteria typically employ oxidative pathways to cleave the aromatic ring. nih.govasm.org The degradation of cinnamic acid often proceeds via the formation of intermediates that are channeled into central metabolic pathways like the Krebs cycle. nih.gov For this compound, a plausible initial step would be the formation of a diol, followed by ring cleavage. The position of the methyl group would likely direct the position of enzymatic attack on the aromatic ring.

The table below summarizes known microbial biotransformations of cinnamic acid, providing a comparative basis for potential pathways for this compound.

| Microbial Species | Substrate | Major Transformation Products | Pathway |

| Aspergillus niger | Cinnamic acid | Styrene | Non-oxidative Decarboxylation |

| Colletotrichum acutatum | trans-Cinnamic acid | Cinnamyl alcohol, 3-Phenyl-1-propanol | Reduction |

| Fusarium culmorum | trans-Cinnamic acid | Caffeic acid, Ferulic acid | Hydroxylation and Methylation |

| Lactobacillus species | Substituted Cinnamic Acids | 4-Vinyl derivatives | Decarboxylation |

| Pseudomonas mira | Ferulic acid, Vanillic acid | Acetophenone (B1666503) derivatives, Hydroquinone | Side-chain degradation, Demethylation |

It is important to note that the biotransformation of this compound by these or other microbial systems could lead to a unique profile of metabolites. The methyl group can influence the electronic properties and steric accessibility of the molecule, potentially favoring certain enzymatic reactions over others or even enabling novel transformations. Detailed experimental studies are required to fully elucidate the specific biotransformation pathways of this compound in various non-human microbial systems.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis (e.g., ¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Methylcinnamic acid, providing precise information about the atomic connectivity and stereochemistry of the molecule. Both ¹H and ¹³C NMR spectra offer unique insights into the molecular framework.

In the ¹H NMR spectrum of trans-2-Methylcinnamic acid, the protons exhibit characteristic chemical shifts. The aromatic protons on the phenyl ring typically appear as a complex multiplet in the range of δ 7.2-7.6 ppm. The vinyl protons, which are part of the α,β-unsaturated system, give rise to two distinct doublets. The proton on the α-carbon (adjacent to the carbonyl group) and the β-carbon (adjacent to the phenyl ring) show a large coupling constant (J), typically around 16 Hz, which is characteristic of a trans configuration. The methyl group attached to the aromatic ring would present as a singlet at approximately δ 2.4 ppm. The acidic proton of the carboxyl group is typically observed as a broad singlet at a downfield chemical shift, often above δ 12 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 173 ppm. The aromatic carbons resonate in the region of δ 126-140 ppm, with the carbon atom attached to the methyl group showing a distinct shift. The olefinic carbons of the C=C double bond typically appear between δ 118 ppm and δ 145 ppm. The carbon of the methyl group would be found in the upfield region of the spectrum, around δ 21 ppm.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | >12.0 | Broad singlet, exchangeable with D₂O |

| Aromatic (Ar-H) | 7.2-7.6 | Multiplet | |

| Vinyl (-CH=CH-) | 6.4-7.8 | Doublets with J ≈ 16 Hz for trans isomer | |

| Methyl (Ar-CH₃) | ~2.4 | Singlet | |

| ¹³C | Carbonyl (-C=O) | ~173 | |

| Aromatic (Ar-C) | 126-140 | Multiple signals | |

| Vinyl (-C=C-) | 118-145 | Two distinct signals | |

| Methyl (Ar-CH₃) | ~21 |

X-ray Crystallography of this compound and its Derivatives for Solid-State Structural Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional molecular structure of this compound in the solid state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical properties.

In the solid state, cinnamic acid and its derivatives, including this compound, typically form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. This results in a characteristic head-to-head arrangement. X-ray diffraction studies would confirm the planar conformation of the cinnamic acid backbone, which is stabilized by the extensive π-conjugation. The analysis would also reveal the specific torsion angles between the phenyl ring and the acrylic acid moiety, which can be influenced by the steric hindrance of the ortho-methyl group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to study intermolecular interactions, particularly hydrogen bonding.

The FT-IR spectrum of this compound is characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, with the broadening being a result of strong hydrogen bonding in the dimeric structure. The sharp and intense absorption band for the C=O stretching of the carbonyl group is typically observed around 1680-1700 cm⁻¹. The C=C stretching vibration of the alkene group appears around 1625-1640 cm⁻¹. docbrown.info Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is weak in the Raman spectrum, the C=C and aromatic ring stretching vibrations are typically strong, providing a clear fingerprint of the molecule's backbone.

| Vibrational Mode | Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500-3300 | Weak | Broad, Strong (IR) |

| C=O stretch | Carbonyl | 1680-1700 | Medium | Strong, Sharp (IR) |

| C=C stretch | Alkene | 1625-1640 | Strong | Medium (IR) |

| C=C stretch | Aromatic Ring | 1450-1600 | Strong | Medium-Strong |

| C-H bend (out-of-plane) | trans-Alkene | ~980 | Weak | Strong (IR) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Research

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique can distinguish between compounds with the same nominal mass but different chemical formulas, providing a high degree of confidence in identification.

For this compound (C₁₀H₁₀O₂), the calculated exact mass is 162.0681 g/mol . HRMS can measure this mass with an accuracy in the parts-per-million (ppm) range, confirming the elemental composition.

Electron ionization (EI) mass spectrometry reveals the fragmentation patterns of the molecule. The mass spectrum of a related isomer, α-methylcinnamic acid, shows a prominent molecular ion peak (M⁺) at m/z 162. nih.govnist.gov Common fragmentation pathways for cinnamic acids involve the loss of a hydroxyl radical (•OH) to give an [M-17]⁺ peak, or the loss of the entire carboxyl group (•COOH) resulting in an [M-45]⁺ peak. Another significant fragmentation is the cleavage of the C-C bond between the α and β carbons, which can lead to various fragment ions. The base peak in the spectrum of α-methylcinnamic acid is often observed at m/z 115, which corresponds to the loss of the carboxyl group and a methyl radical. nih.gov

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 162.0681 | Molecular Ion [M]⁺ | [C₁₀H₁₀O₂]⁺ |

| 145.0653 | [M - OH]⁺ | [C₁₀H₉O]⁺ |

| 117.0699 | [M - COOH]⁺ | [C₉H₉]⁺ |

| 91.0543 | Tropylium ion | [C₇H₇]⁺ |

UV-Vis Spectrophotometry for Electronic Transitions and Conjugation Studies

UV-Vis spectrophotometry is employed to study the electronic transitions within this compound, providing valuable information about its extended conjugated system. The molecule's structure, which includes a phenyl group, a carbon-carbon double bond, and a carbonyl group all in conjugation, allows for π → π* electronic transitions upon absorption of UV radiation.

Cinnamic acid and its derivatives typically exhibit a strong absorption maximum (λmax) in the ultraviolet region. nih.gov For trans-cinnamic acid, this strong absorption band is centered around 274 nm. researchgate.net The presence of the methyl group on the phenyl ring in this compound is expected to cause a slight red shift (bathochromic shift) of the λmax due to its electron-donating inductive effect, which slightly extends the conjugation. The molar absorptivity (ε) for this transition is generally high, indicating an efficient absorption of UV light. This characteristic absorption is fundamental to the use of some cinnamic acid derivatives as UV absorbers. rsc.org

Biological Activities and Molecular Mechanisms of 2 Methylcinnamic Acid and Its Derivatives Preclinical Research

Anti-inflammatory Potential and Modulation of Inflammatory Pathways (in vitro, in vivo animal models)

Cinnamic acid and its analogues have demonstrated notable anti-inflammatory properties by interfering with key inflammatory cascades. nih.govnih.gov These compounds are recognized for their potential to suppress inflammation, suggesting a therapeutic benefit in conditions characterized by an overactive inflammatory response. atlasofscience.orgmdpi.com

The anti-inflammatory effects of cinnamic acid derivatives are partly attributed to their ability to modulate the production of prostaglandins, which are key lipid mediators in acute and chronic inflammation. researchgate.net This modulation is achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. scbt.com

Research has shown that hydroxycinnamic acid can serve as a novel scaffold for the development of selective COX-2 inhibitors. rsc.org The esterification of these derivatives was found to improve their COX-1 and COX-2 inhibitory activities. rsc.org Furthermore, studies on new phenolic cinnamic acid derivatives, specifically hexylamides, confirmed that phenolic hydroxyl groups are essential for the inhibition of both COX-1 and COX-2 enzymes. researchgate.net The presence of a double bond in the side chain and specific substitutions on the aromatic ring, such as 3,5-ditertiary butoxy and hydroxyl groups, were also identified as significant for potent COX-2 inhibitory activity. researchgate.net While many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) act as weak, competitive inhibitors of COX-2, the unique structure of cinnamic acid derivatives offers a basis for developing more selective inhibitors. researchgate.netnih.gov

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. nih.govmdpi.com The modulation of the NF-κB signaling pathway is a key mechanism underlying the anti-inflammatory activity of cinnamic acid and its analogues. nih.govnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of NF-κB (IκB) proteins. mdpi.com Pro-inflammatory stimuli trigger the IκB kinase (IKK) complex, which leads to the degradation of IκB and allows NF-κB to translocate to the nucleus and activate target genes. mdpi.comnih.gov

Studies have shown that certain cinnamic acid derivatives can effectively suppress this pathway. For instance, cryptochlorogenic acid has been found to inhibit the nuclear translocation of NF-κB. nih.gov Other derivatives, such as caffeic acid phenethyl ester (CAPE), have been shown to inhibit NF-κB signaling by preventing the activation of upstream kinases like IKK. mdpi.com By interfering with NF-κB activation, these compounds can downregulate the expression of various inflammatory mediators, including enzymes and cytokines. mdpi.com

Cytokines and chemokines are signaling proteins that are pivotal in initiating and sustaining inflammatory responses. nih.gov A significant aspect of the anti-inflammatory profile of cinnamic acid derivatives is their ability to regulate the production of these mediators. nih.govmdpi.com

| Derivative | Inhibited Cytokines/Chemokines | Model |

| Compound 6h (symmetric derivative) | IL-6, TNF-α | In vitro |

| 2-Hydroxycinnamaldehyde | TNF-α, NO | In vitro |

| Cinnamaldehyde (B126680) | IL-1β, IL-6, IL-8, TNF-α | In vitro |

| Cryptochlorogenic acid | NO, TNF-α, IL-6 | In vitro |

| 1-Methylhydantoin cinnamic imides | TNF-α, IL-1β, NO | In vitro |

Antioxidant Activity and Reactive Oxygen Species Scavenging Properties

Cinnamic acid and its derivatives are well-recognized for their antioxidant properties, which stem from their ability to scavenge free radicals and modulate cellular antioxidant defenses. mdpi.combiomedres.us These compounds, particularly those with phenolic hydroxyl groups, are effective in neutralizing reactive oxygen species (ROS), thereby mitigating oxidative stress, a condition implicated in numerous degenerative diseases. nih.govbiomedres.us

The direct radical scavenging capacity of cinnamic acid derivatives is commonly evaluated using stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.govmdpi.commdpi.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize the radical, a reaction that can be monitored spectrophotometrically. biomedres.usmdpi.com

Numerous studies have confirmed the potent scavenging activities of various cinnamic acid derivatives in these assays. nih.govnih.gov The antioxidant capacity is largely influenced by the substitution pattern on the phenolic ring. nih.gov For example, compounds with a 2,6-di-tert-butyl substitution are highly privileged for antioxidant activity. nih.gov The scavenging ability is often concentration-dependent, and different derivatives exhibit varying degrees of potency. mdpi.comnih.gov

| Assay | Compound/Derivative Class | Key Findings | Reference |

| DPPH | Cinnamic acid derivatives | Showed considerable radical scavenging action. Activity is related to substitution on the phenolic ring. | nih.gov |

| DPPH | Acetylated cinnamic acid | Demonstrated significant antioxidant activity with an IC50 of 0.16µg/mL. | biomedres.us |

| DPPH & ABTS | Substituted cinnamic acids | Presented medium reducing abilities in DPPH assay (29–61%); strongly scavenged ABTS radical cation. | mdpi.com |

| DPPH & ABTS | N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Showed strong antioxidant properties in both DPPH and ABTS assays. | nih.gov |

Beyond direct radical scavenging, cinnamic acid derivatives contribute to cellular antioxidant defense by other mechanisms. A key action is the inhibition of lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. nih.gov Assays using agents like 2,2'-azobis(2-amidinopropane) (B79431) hydrochloride (AAPH) have shown that phenyl-substituted cinnamic acids can exhibit remarkable anti-lipid peroxidation activity. nih.gov

The antioxidant mechanism of these compounds can involve direct hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET), depending on the molecular structure and the solvent environment. agriculturejournals.cz Furthermore, these compounds can modulate cellular signaling pathways involved in antioxidant defense. For instance, oxidative stress is known to activate transcription factors like Nrf2, which upregulates a suite of cytoprotective genes. mdpi.com Cinnamic acid derivatives can also influence the oxidative burst in immune cells like neutrophils, further contributing to the management of oxidative stress during inflammation. atlasofscience.org

Inhibition of Lipid Peroxidation and Oxidative Stress Biomarkers

Cinnamic acid and its derivatives have demonstrated notable antioxidant properties by mitigating lipid peroxidation and modulating oxidative stress biomarkers in preclinical studies. These compounds can effectively scavenge free radicals, a key factor in their protective effects. For instance, certain phenylpropanoid derivatives of cinnamic acid, such as ferulic acid, sinapinic acid, and caffeic acid, have been shown to significantly inhibit lipid peroxidation. nih.gov This inhibitory action is largely attributed to their radical scavenging capabilities rather than metal chelating activities. nih.gov

The antioxidant activity of these derivatives is often linked to the presence and position of hydroxyl groups on their phenyl ring. nih.gov Studies have indicated that cinnamic acid derivatives bearing an ortho-dihydroxyl group exhibit strong anti-oxidant properties. nih.gov In experimental models, the oxidation of linoleic acid, induced by ascorbic acid and FeSO₄, was markedly reduced by the presence of these compounds. nih.gov

Furthermore, the antioxidant effects of cinnamic acid derivatives extend to cellular systems, where they can reduce levels of intracellular reactive oxygen species (ROS). nih.gov Some derivatives, like caffeic acid phenylester, have been found to upregulate antioxidant enzymes by promoting the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular antioxidant responses. nih.gov

Interactive Table: Antioxidant Activity of Cinnamic Acid Derivatives

Antimicrobial Efficacy Against Pathogenic Microorganisms (in vitro)

Cinnamic acid and its derivatives have shown a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comeurekaselect.com The structural differences in the cell walls of these bacterial types may contribute to variations in their susceptibility. cabidigitallibrary.org Gram-positive bacteria, with a cell wall primarily composed of peptidoglycan and teichoic acid, are often more susceptible to these compounds than Gram-negative bacteria, which possess an outer membrane containing lipopolysaccharides. cabidigitallibrary.org

The proposed mechanisms for the antibacterial action of cinnamic acid derivatives include the disruption of the bacterial cell membrane and inhibition of essential enzymes. The lipophilicity of these compounds, influenced by substitutions on the cinnamic acid structure, appears to play a role in their ability to penetrate bacterial membranes. mdpi.com For example, an increase in the length of the carbon chain in ester derivatives of cinnamic acid has been correlated with enhanced antibacterial activity, likely due to increased liposolubility facilitating passage through the cell membrane. mdpi.com

Derivatives such as 1-cinnamoylpyrrolidine (B99965) have demonstrated potent antibacterial effects against a range of bacteria, including E. coli, P. aeruginosa, B. subtilis, S. aureus, and methicillin-resistant S. aureus (MRSA). cabidigitallibrary.org The addition of a nitro group to methyl cinnamate (B1238496) has also been found to enhance its antibacterial efficacy. cabidigitallibrary.org

Several derivatives of cinnamic acid exhibit significant antifungal properties, targeting key components of fungal cells. nih.govmdpi.com One of the primary mechanisms of action involves the disruption of the fungal cell wall and interference with its integrity. nih.gov For instance, certain synthetic cinnamides and cinnamates have been shown to directly interact with ergosterol (B1671047), a vital component of the fungal plasma membrane, as well as with the cell wall itself. nih.gov

Furthermore, these compounds can inhibit crucial fungal enzymes. A notable target is CYP53A15, a benzoate (B1203000) 4-hydroxylase unique to fungi that is involved in the detoxification of benzoate. nih.gov Inhibition of this enzyme by cinnamic acid derivatives disrupts fungal metabolism and growth. nih.gov The antifungal potency can be influenced by the type and position of substituents on the phenyl ring; for example, a 2-nitro or 4-cyano substitution has been shown to optimally inhibit fungal growth. mdpi.com

In addition to direct interference with the cell wall, some cinnamic acid derivatives, such as 4-chloro-α-methylcinnamic acid, are thought to target the fungal antioxidant system, including the MAPK pathway. nih.gov By acting as redox cyclers, they can disrupt cellular redox homeostasis, leading to increased oxidative stress and subsequent growth inhibition. nih.gov

Interactive Table: Antifungal Activity of Cinnamic Acid Derivatives```html

| Derivative | Fungal Species | Proposed Mechanism of Action |

|---|---|---|

| 4-chloro-α-methylcinnamic acid | Aspergillus fumigatus | Interference with cell wall integrity, debilitation of cellular antioxidant system |

| Various Cinnamic Acid Derivatives | Cochliobolus lunatus, Aspergillus niger, Pleurotus ostreatus | Inhibition of CYP53A15 (benzoate 4-hydroxylase) |

| Synthetic Cinnamides and Cinnamates | Candida albicans, Candida tropicalis, Aspergillus flavus | Interaction with ergosterol and the fungal cell wall |

Preclinical research has indicated that derivatives of cinnamic acid possess antiviral properties against a range of viruses. eurekaselect.comekb.egFor instance, esters of hydroxycinnamic acids with quercetin (B1663063) have demonstrated in vitro activity against coronaviruses, including SARS-CoV-2 and the human coronavirus OC43.

nih.gov

The ester of sinapic acid, in particular, was found to be effective in reducing the cytopathogenic effects of OC43 and was also active against SARS-CoV-2. nih.govFurther investigation into its mechanism of action suggested that this derivative may inhibit viral replication by interfering with the early stages of the viral life cycle. nih.govSpecifically, it appears to reduce viral attachment to host cells, thereby inhibiting viral endocytosis. nih.govThe compound was not found to be virucidal, meaning it does not directly inactivate the virus, nor did it affect the penetration of the virus into pre-treated host cells.

nih.gov

The presence and nature of ether groups on these ester derivatives appear to be important for their antiviral activity and toxicity profile.

nih.gov

Anticancer Research in Cellular and Preclinical Models (in vitro, in vivo animal)

Cinnamic acid and its derivatives have been investigated for their anticancer potential, with studies demonstrating their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.

researchgate.netnih.gov

The induction of apoptosis is a key mechanism of their anticancer activity. In human melanoma cells (HT-144), cinnamic acid treatment led to an increased frequency of apoptotic cells, which was associated with the activation of caspase-9 and caspase-3. researchgate.netnih.govSimilarly, in human nasopharyngeal carcinoma cells (CNE2), cinnamic acid was shown to induce apoptosis, with an accompanying increase in the expression of pro-apoptotic proteins such as KLF6, Fas-L, Bax, and p53, and a decrease in the anti-apoptotic protein Bcl-2.

nih.gov

In addition to apoptosis, these compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific phases. nih.govresearchgate.netFor example, in human melanoma cells, cinnamic acid treatment resulted in a decreased percentage of cells in the S phase. nih.govIn other cancer cell lines, cinnamic acid derivatives have been shown to induce cell cycle arrest, inhibiting cell growth. nih.govThe mechanism often involves the modulation of key cell cycle regulatory proteins. In CNE2 cells, cinnamic acid treatment led to a marked reduction in cyclin D1 expression.

nih.gov

The antiproliferative effects of these compounds can be selective for malignant cells over normal cells, and this selectivity can be enhanced by the presence of electron-withdrawing groups on the aromatic ring of the cinnamic acid derivatives.

nih.gov

Compound Names Mentioned in the Article

Compound Name 2-Methylcinnamic Acid Ferulic Acid Sinapinic Acid Caffeic Acid Caffeic Acid Phenylester 1-cinnamoylpyrrolidine Methyl Cinnamate 4-chloro-α-methylcinnamic acid Quercetin KLF6 Fas-L Bax p53 Bcl-2 Cyclin D1

Anticancer Research in Cellular and Preclinical Models (in vitro, in vivo animal)

Inhibition of Cell Proliferation and Migration

Preclinical studies have demonstrated the potential of cinnamic acid derivatives to inhibit the proliferation and migration of cancer cells. For instance, a study on oleanolic acid (OA)-cinnamic acid ester derivatives revealed that the substitution pattern on the cinnamic acid moiety significantly influences the cytotoxic activity. Notably, a derivative linking 4-methylcinnamic acid to an OA-2-chlorobenzyl ester exhibited strong inhibitory activity against MCF-7 breast cancer cells, with an IC50 value of 1.79 µM. nih.gov Another potent compound from this series, 44o, was particularly effective against HeLa cervical cancer cells, showing an IC50 of 1.35 µM, which is comparable to the control drug gefitinib (B1684475) (1.28 µM). nih.gov

In the context of melanoma, cinnamic acid derivatives with a 1,2,3-triazolic moiety have been synthesized and evaluated for their antimetastatic properties. nih.gov At a concentration of 100 µmol/L, several of these compounds significantly suppressed the migration of B16-F10 melanoma cells. nih.gov Compound 42a was the most effective, reducing cell migration by 86% compared to the control. nih.gov This compound also significantly impaired the proliferation of B16-F10 cells, reducing cell colonies by 93.1% at a concentration of 50 μmol/L. nih.gov The inhibitory action of compound 42a is thought to be due to its interaction with matrix metalloproteinase-9 (MMP-9) and MMP-2, which are enzymes crucial for melanoma progression. nih.gov

Furthermore, certain synthetic derivatives of natural cinnamic acids have shown promise as anti-colorectal cancer agents. A series of piperoniloyl and cinnamoyl-based amides were synthesized and tested against various colorectal cancer (CRC) cell lines. Among these, compounds 7a, 7e-f, 9c, and 9f displayed the most significant antiproliferative activity. unimi.it In contrast, a study on fibroblast migration found that trans-cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signaling pathways, suggesting a role in wound healing processes. nih.gov

Table 1: Inhibitory Activity of Cinnamic Acid Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Line | Activity | IC50 Value |

|---|---|---|---|

| 4-methylcinnamic acid linked to OA-2-chlorobenzyl ester | MCF-7 (Breast Cancer) | Inhibition of cell proliferation | 1.79 µM nih.gov |

| 44o (oleanolic acid-cinnamic acid ester derivative) | HeLa (Cervical Cancer) | Inhibition of cell proliferation | 1.35 µM nih.gov |

| 42a (cinnamic acid derivative with 1,2,3-triazolic moiety) | B16-F10 (Melanoma) | Inhibition of cell migration | 86% inhibition at 100 µmol/L nih.gov |

| 42a (cinnamic acid derivative with 1,2,3-triazolic moiety) | B16-F10 (Melanoma) | Inhibition of cell proliferation | 93.1% reduction in colonies at 50 μmol/L nih.gov |

| 7a, 7e-f, 9c, 9f (piperoniloyl and cinnamoyl-based amides) | Colorectal Cancer Cell Lines | Antiproliferative activity | - |

Anti-Angiogenic Effects and Tumor Vasculature Modulation

The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. nih.govnih.gov Several derivatives of cinnamic acid have demonstrated anti-angiogenic properties in preclinical models. One such derivative, 2-methoxycinnamaldehyde (B72128) (2-MCA), has been identified as a novel small molecule inhibitor of the Tie2 kinase receptor. nih.gov The activation of Tie2 in endothelial cells promotes both endothelial cell migration and vessel maturation. nih.gov By inhibiting Tie2, 2-MCA was found to inhibit both sprouting angiogenesis and the maturation of blood vessels, ultimately leading to the inhibition of tumor growth. nih.gov

Another derivative, p-coumaric acid, has also been shown to possess anti-angiogenic effects. In one study, p-coumaric acid inhibited the sprouting of endothelial cells in rat aortic rings and suppressed the tube formation and migration of human endothelial cells. nih.gov The mechanism of action for p-coumaric acid's anti-angiogenic activity involves the downregulation of key angiogenic factors, including vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), as well as the inhibition of the AKT and ERK signaling pathways. nih.gov In a mouse model, p-coumaric acid effectively suppressed tumor growth by reducing hemoglobin content within the tumors. nih.gov

Cinnamic aldehyde, a key component of cinnamon essential oil, has also been reported to have anti-angiogenic effects. mdpi.comnih.gov It has been shown to inhibit angiogenesis by suppressing the expression of hypoxia-inducible factor-1α (HIF-1α), a key regulator of the cellular response to hypoxia that is often upregulated in tumors and contributes to angiogenesis. researchgate.net

Synergistic Effects with Established Anticancer Agents

Preclinical evidence suggests that cinnamic acid derivatives may enhance the efficacy of established anticancer agents, potentially allowing for lower doses of chemotherapeutics and mitigating side effects. One area of investigation is the cardioprotective effects of these derivatives when used in conjunction with doxorubicin (B1662922), a widely used but cardiotoxic anticancer drug. researchgate.netnih.govnih.govmdpi.comresearchgate.net

In a study using rat cardiomyocytes (H9c2) and human induced-pluripotent-stem-cell-derived cardiomyocytes (hiPSC-CMs), cinnamic acid derivatives demonstrated a protective effect against doxorubicin-induced cardiotoxicity. nih.govnih.gov These derivatives were found to ameliorate doxorubicin-induced oxidative stress and reduce cell viability. nih.govnih.gov The protective mechanism involves the downregulation of caspases-3 and -7, key mediators of apoptosis. nih.govnih.gov Furthermore, pre-incubation of cardiomyocytes with cinnamic acid derivatives prevented the inhibition of cell motility induced by doxorubicin in a wound-healing assay and limited the rearrangement of the cytoskeleton. nih.govnih.gov These findings suggest that certain cinnamic acid derivatives could serve as cardioprotective agents during doxorubicin-based chemotherapy. nih.govnih.gov

Neuroprotective Effects in Animal Models of Neurodegenerative Diseases (e.g., Parkinson's disease model)

Derivatives of this compound have shown promise in preclinical models of Parkinson's disease (PD). A newly synthesized amide of this compound, (E)-N-(2-methylcinnamoyl)-amantadine (CA(2-Me)-Am), was investigated for its neuroprotective effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of PD. mdpi.com The study found that CA(2-Me)-Am significantly restored memory performance and improved neuromuscular coordination in the parkinsonian mice, indicating its potential to ameliorate both cognitive and motor deficits associated with the disease. mdpi.com

The parent compound, cinnamic acid, has also demonstrated neuroprotective properties in the MPTP mouse model of PD. nih.gov Oral administration of cinnamic acid was found to protect dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their fibers in the striatum. nih.gov This neuroprotection was associated with the normalization of striatal neurotransmitters and improved locomotor activities in the MPTP-treated mice. nih.gov The mechanism of action for cinnamic acid's neuroprotective effect is believed to involve the activation of the peroxisome proliferator-activated receptor α (PPARα). nih.gov

Cinnamic aldehyde has also been studied for its neuroprotective effects in the MPTP mouse model. mdpi.comnih.gov It was found to prevent the selective death of dopaminergic neurons in the substantia nigra of MPTP-treated mice. mdpi.comnih.gov The proposed mechanism involves the inhibition of autophagy, a cellular process that can contribute to cell death under certain conditions. mdpi.comnih.gov Other phenolic acids, such as ferulic acid and sinapic acid, have also shown neuroprotective effects in animal models of PD by reducing oxidative stress and inflammation. scienceopen.com

Enzyme Inhibition and Modulation Studies (e.g., Matrix Metalloproteinases, Monoamine Oxidase, Tyrosinase)

Matrix Metalloproteinases (MMPs): Cinnamic acid derivatives have been identified as potential inhibitors of MMPs, a family of enzymes involved in the degradation of the extracellular matrix, which plays a role in cancer cell invasion and metastasis. nih.govnih.govkoreascience.krmdpi.com A novel ester of dihydroxy cinnamic acid and linoleic acid was found to bind to the hemopexin-like (PEX) domain of MMP-2, an unconventional binding site that may offer greater selectivity. nih.gov This compound also downregulated the mRNA transcripts of both MMP-2 and MMP-9 in an ovarian cancer cell line. nih.gov Other dietary polyphenols have also been shown to inhibit MMP-2 and MMP-9 in relation to their antioxidant capacity. mdpi.com

Monoamine Oxidase (MAO): MAO enzymes are involved in the metabolism of neurotransmitters and are targets for the treatment of neurodegenerative and psychiatric disorders. nih.govglpbio.comresearchgate.net A molecular docking study of (E)-N-(2-methylcinnamoyl)-amantadine, a derivative of this compound, indicated a preferential interaction with MAO-B, suggesting its potential as an MAO-B inhibitor. mdpi.com Additionally, certain multi-target-directed cinnamic acid hybrids have demonstrated MAO-B inhibitory activity, with one compound showing an IC50 of 1.3 μM. nih.gov